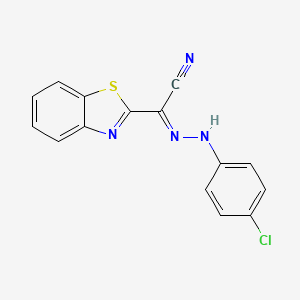

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide

Description

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is a heterocyclic compound featuring a benzothiazole core fused with a benzene ring and substituted with a 4-chlorophenyl hydrazonoyl cyanide group. The benzothiazole core likely enhances planarity and π-conjugation compared to simpler thiazoles, influencing electronic behavior and intermolecular interactions .

Propriétés

IUPAC Name |

(2E)-N-(4-chloroanilino)-1,3-benzothiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)19-20-13(9-17)15-18-12-3-1-2-4-14(12)21-15/h1-8,19H/b20-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJLNUHAGMEXJF-DEDYPNTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=NNC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-benzothiazole derivatives, followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The final step involves the formation of the carbohydrazonoyl cyanide moiety under controlled conditions, often using reagents such as hydrazine and cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole amines.

Applications De Recherche Scientifique

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mécanisme D'action

The mechanism of action of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Thiazole vs. Benzothiazole Derivatives

The substitution of the benzothiazole core (fused benzene-thiazole) for a thiazole ring (non-fused) significantly alters molecular properties. For example:

*Estimated based on structural similarity.

The benzothiazole’s fused aromatic system may increase rigidity, π-stacking capability, and thermal stability compared to thiazole analogs. This could enhance binding affinity in biological systems or alter crystallographic packing .

Substituent Effects: Halogen and Aromatic Group Variations

Substituents on the phenyl ring critically influence physicochemical and biological properties:

Halogen Effects Across Compound Classes

Halogen substitution (Cl vs. F, Br, I) shows variable impacts depending on the core structure:

In maleimides, halogen size has negligible impact on inhibition, suggesting electronic effects dominate . For imidazole-4-imines, Cl and Br analogs exhibit nearly identical crystallographic parameters, highlighting weak interactions’ robustness in maintaining structural motifs .

Crystallographic and Packing Behavior

Crystal packing in halogenated analogs is often governed by weak interactions:

The similarity in unit cell parameters and interaction types between Cl and Br analogs suggests that weak forces (e.g., C–H⋯X) reliably guide packing, even with differing halogens .

Activité Biologique

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest it may exhibit various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide typically involves the reaction of 4-chlorophenyl hydrazine with benzothiazole derivatives. The process can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time. The following reaction scheme outlines the synthesis pathway:

- Formation of Benzothiazole Derivative : The initial step involves synthesizing a benzothiazole derivative through cyclization reactions.

- Hydrazone Formation : The hydrazone is formed by reacting the benzothiazole derivative with 4-chlorophenyl hydrazine.

- Cyanide Introduction : Finally, the introduction of cyanide groups is achieved through appropriate coupling reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide exhibit significant anticancer properties. For instance, a related compound was evaluated for its cytotoxicity against various cancer cell lines, showing inhibition of cell proliferation at micromolar concentrations. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis Induction |

| Compound B | MCF-7 | 15 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial efficacy of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide has been assessed against various bacterial strains. Results indicate that it possesses notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their biological activities. In vitro tests revealed that several derivatives exhibited potent activity against Schistosoma mansoni, showcasing the potential for developing antiparasitic agents from this chemical class .

Research Findings

Research indicates that compounds containing benzothiazole moieties often exhibit enhanced biological activities due to their ability to interact with biological targets effectively. The incorporation of hydrazone and cyanide functionalities further contributes to their pharmacological profile.

Mechanistic Insights

The proposed mechanisms for the biological activities of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide include:

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.